(2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride

Description

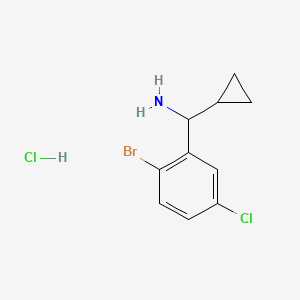

(2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride is a substituted cyclopropylmethanamine derivative characterized by a cyclopropane ring directly bonded to a methanamine group. The aryl substituent at the methanamine position is a 2-bromo-5-chlorophenyl moiety, which introduces steric bulk and electronic effects due to halogen atoms. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

This compound shares structural motifs with serotonin receptor modulators, particularly 5-HT2C ligands, as evidenced by related compounds in the literature . Its halogenated aromatic system and cyclopropane scaffold are critical for receptor binding selectivity and metabolic stability.

Properties

Molecular Formula |

C10H12BrCl2N |

|---|---|

Molecular Weight |

297.02 g/mol |

IUPAC Name |

(2-bromo-5-chlorophenyl)-cyclopropylmethanamine;hydrochloride |

InChI |

InChI=1S/C10H11BrClN.ClH/c11-9-4-3-7(12)5-8(9)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H |

InChI Key |

GJQNPWLNVKRNEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=C(C=CC(=C2)Cl)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl groups on biological systems. It may serve as a model compound for investigating the interactions between halogenated aromatic compounds and biological macromolecules.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms in the phenyl ring can influence the compound’s reactivity and binding affinity. These halogen atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the cyclopropyl group can introduce steric effects that influence the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Halogen vs. Alkoxy Substituents : The target compound’s 2-bromo-5-chlorophenyl group introduces stronger electron-withdrawing effects compared to fluoro- or methoxy-substituted analogs (e.g., compound 39, (+)-41). This may enhance binding affinity in halogen-sensitive receptors like 5-HT2C .

- Stereochemistry : Chiral analogs (e.g., (+)-41) exhibit enantiomer-specific activity, suggesting that the target compound’s stereochemistry (if resolved) could critically influence pharmacological profiles.

- Synthetic Routes : Reductive amination with NaBH(OAc)₃ (used for compound 39) typically offers higher selectivity for bulky substrates than NaBH₄ (used for (+)-41), which may impact scalability and purity .

Physicochemical and Pharmacological Properties

Solubility and Stability:

- Hydrochloride salts (e.g., target compound, (+)-41) generally exhibit improved aqueous solubility compared to free bases. The 2-bromo-5-chloro substitution may reduce solubility relative to fluoro analogs (e.g., compound 39) due to increased hydrophobicity.

- Cyclopropane rings enhance metabolic stability by resisting oxidative degradation, a feature shared across all analogs .

Receptor Binding and Selectivity:

- Compound 39 and (+)-41 were designed as 5-HT2C agonists with >100-fold selectivity over 5-HT2A/2B receptors, attributed to their substituted aryl and benzyl groups . The target compound’s bromo/chloro substituents may further modulate selectivity, though experimental data are needed.

- The triazole-substituted analog () lacks receptor data but demonstrates high purity (95%), suggesting utility as a building block for targeted drug discovery .

Purity and Analytical Data

- Purity levels for cyclopropylmethanamine derivatives vary: triazole analogs () achieve 95% purity, while stereoisomers like (+)-41 require chiral resolution for enantiopure synthesis .

- HRMS and NMR data (e.g., compound 39’s δ 7.8–6.5 ppm aromatic signals) provide benchmarks for validating the target compound’s structure .

Biological Activity

(2-Bromo-5-chlorophenyl)(cyclopropyl)methanamine hydrochloride is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features, including halogen substituents and a cyclopropyl group. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure consists of:

- Bromine and Chlorine Substituents : These halogens enhance the compound's reactivity and potential interactions with biological targets.

- Cyclopropyl Group : This moiety is known for its unique strain and reactivity, which may influence the compound's pharmacodynamics.

Biological Activities

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Properties : The presence of halogen atoms in the structure may contribute to anti-inflammatory effects observed in related phenylmethanamine derivatives.

- Antitumor Effects : Some studies suggest that phenylmethanamines can inhibit tumor growth, although specific data on this compound is limited.

The mechanism of action for this compound is hypothesized based on its structural features:

- Interaction with Biological Targets : Molecular docking studies indicate that the compound may bind effectively to various receptors or enzymes, influencing pathways related to inflammation and microbial resistance.

- Reactivity in Organic Reactions : The amine group can participate in reactions typical of amines, such as acylation and alkylation, which may further enhance its biological activity through the formation of more active derivatives.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Bromo-4-chloroaniline | Bromine and chlorine on an aniline ring | Antimicrobial activity |

| Cyclopropylmethanamine | Cyclopropane attached to an amine | Neuroactive properties |

| 5-Chloro-2-methylphenylmethanamine | Methyl group on a chloro-substituted phenyl | Antidepressant effects |

| 3-Bromo-4-fluoroaniline | Bromine and fluorine on an aniline ring | Anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.